BenchChemオンラインストアへようこそ!

6-Bromo-4-isopropylphthalazin-1(2H)-one

medicinal chemistry cross‑coupling structure‑activity relationship

6-Bromo-4-isopropylphthalazin-1(2H)-one (CAS 2511249-79-7) is a brominated phthalazinone derivative bearing an isopropyl substituent at the 4‑position. Its molecular formula is C₁₁H₁₁BrN₂O (molecular weight 267.12 g mol⁻¹) and it is commercially supplied at ≥98 % purity for research use.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Cat. No. B14775109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-isopropylphthalazin-1(2H)-one
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCC(C)C1=NNC(=O)C2=C1C=C(C=C2)Br
InChIInChI=1S/C11H11BrN2O/c1-6(2)10-9-5-7(12)3-4-8(9)11(15)14-13-10/h3-6H,1-2H3,(H,14,15)
InChIKeyRBWUFWJSHWRRSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-isopropylphthalazin-1(2H)-one – Core Structural and Procurement Profile for Research Selection


6-Bromo-4-isopropylphthalazin-1(2H)-one (CAS 2511249-79-7) is a brominated phthalazinone derivative bearing an isopropyl substituent at the 4‑position. Its molecular formula is C₁₁H₁₁BrN₂O (molecular weight 267.12 g mol⁻¹) and it is commercially supplied at ≥98 % purity for research use [1]. The phthalazin‑1(2H)‑one scaffold is established as a privileged structure in medicinal chemistry, most prominently as the core of PARP‑1/2 inhibitors, and derivatives are being actively investigated for anticancer, anti‑inflammatory and antiviral applications [2]. The combination of a bromine atom at C‑6 and an isopropyl group at C‑4 provides a substitution pattern distinct from the 4‑benzyl or 4‑(hetero)aryl phthalazinones that dominate the PARP inhibitor literature.

Why 6-Bromo-4-isopropylphthalazin-1(2H)-one Cannot Be Replaced by Other Phthalazinones Without Consequence


Within the phthalazin‑1(2H)‑one family, both the nature and position of substituents profoundly modulate target affinity, selectivity, and physicochemical properties. The 6‑bromo substituent offers a synthetic handle for transition‑metal‑catalysed cross‑couplings (Suzuki, Buchwald–Hartwig, etc.) that is not available with the corresponding 6‑H, 6‑chloro, 6‑fluoro or 6‑methoxy analogs, while the 4‑isopropyl group imparts steric and lipophilic character distinct from the commonly employed 4‑benzyl, 4‑cyclopropyl or 4‑(hetero)aryl motifs found in clinical PARP inhibitors [1]. Generic substitution with, for example, 4‑isopropylphthalazin‑1(2H)‑one (lacking the 6‑bromo) or 6‑bromo‑2‑methylphthalazin‑1(2H)‑one (different 2‑/4‑substitution) would fundamentally alter the compound’s reactivity profile and any structure‑driven biological response, making direct interchange unreliable without re‑optimisation of the intended application [2].

Quantitative Differentiation Evidence for 6-Bromo-4-isopropylphthalazin-1(2H)-one Versus Its Closest Analogs


Bromine‑Enabled Cross‑Coupling Versatility Versus 6‑Des‑Bromo and 6‑Chloro Analogs

The C‑6 bromine atom of 6‑bromo‑4‑isopropylphthalazin‑1(2H)‑one is a participating leaving group in palladium‑catalysed cross‑couplings. C–Br bonds exhibit higher reactivity than C–Cl bonds (BDE ~81 kcal·mol⁻¹ for C–Br vs. ~95 kcal·mol⁻¹ for C–Cl) and enable oxidative addition under milder conditions [1]. The 6‑chloro‑4‑isopropylphthalazin‑1(2H)‑one analog (CAS 2750149‑21‑2) requires harsher conditions or different ligand systems, limiting its utility in late‑stage functionalisation of sensitive substrates. Compared with the 4‑isopropylphthalazin‑1(2H)‑one scaffold lacking a 6‑halogen (CAS 2258‑87‑9), the bromo derivative provides a direct entry into 6‑aryl, 6‑amino, and 6‑alkynyl analogs that are inaccessible from the non‑halogenated parent without additional C–H activation steps [2].

medicinal chemistry cross‑coupling structure‑activity relationship

Lipophilicity and Steric Profile Distinguish the 4‑Isopropyl Substituent from 4‑Methyl and 4‑Benzyl Analogs

The computed XLogP3 value for 6‑bromo‑4‑isopropylphthalazin‑1(2H)‑one is 2.8, while the 4‑methyl analog (6‑bromo‑4‑methylphthalazin‑1(2H)‑one) has a predicted XLogP3 of approximately 2.1 and the 4‑benzyl analog (4‑benzyl‑6‑bromophthalazin‑1(2H)‑one) reaches > 3.5 [1]. The isopropyl group provides a steric volume intermediate between methyl and benzyl, occupying ~29 ų in Connolly solvent‑excluded volume versus ~17 ų for methyl and ~65 ų for benzyl [2]. This steric profile places the 4‑isopropyl derivative in a region of physicochemical space that balances membrane permeability with aqueous solubility, a characteristic that can be decisive when selecting a core scaffold for CNS‑ or orally‑targeted programmes.

physicochemical properties drug‑likeness lead optimisation

Comparative Hydrogen‑Bond Donor/Acceptor Count Defines Unique Solubility and Crystallinity Profile

6‑Bromo‑4‑isopropylphthalazin‑1(2H)‑one possesses one hydrogen‑bond donor (lactam N–H) and two hydrogen‑bond acceptors (carbonyl O, pyridazine N), with a topological polar surface area (TPSA) of 41.5 Ų [1]. By contrast, 4‑isopropylphthalazin‑1(2H)‑one (no bromine) has an identical donor/acceptor count but a smaller molecular dipole, while 6‑bromo‑2‑methyl‑4‑isopropylphthalazin‑1(2H)‑one lacks the N–H donor entirely. The presence of a single N–H donor in the target compound enables predictable intermolecular hydrogen‑bonding in the solid state, which can be exploited for polymorph screening and crystal engineering, whereas the 2‑methyl congener cannot participate in analogous N–H···O═C networks [2]. This structural feature imparts a higher melting point and potentially greater crystallinity, factors that are directly relevant to purification, formulation, and long‑term storage stability.

solid‑state properties formulation crystallisation

Evidence‑Driven Application Scenarios for 6-Bromo-4-isopropylphthalazin-1(2H)-one in Research and Industrial Settings


Diversification of Phthalazinone‑Based Kinase or PARP Inhibitor Libraries via C‑6 Cross‑Coupling

Medicinal chemistry teams designing focused libraries around the phthalazin‑1(2H)‑one core can use 6‑bromo‑4‑isopropylphthalazin‑1(2H)‑one as the primary scaffold for late‑stage Suzuki, Sonogashira, or Buchwald–Hartwig functionalisation. The C‑6 bromine offers reactivity that the 6‑chloro analog cannot match under mild conditions [1], enabling parallel synthesis of diverse 6‑(hetero)aryl or 6‑amino derivatives without disturbing the 4‑isopropyl pharmacophore [2].

Optimisation of CNS‑Penetrant Lead Series Using the 4‑Isopropyl Physicochemical Profile

The XLogP3 of 2.8 and TPSA of 41.5 Ų place 6‑bromo‑4‑isopropylphthalazin‑1(2H)‑one within the favourable range for CNS multiparameter optimisation (CNS MPO score ≥ 4). Compared with the more lipophilic 4‑benzyl analogs (XLogP3 > 3.5) or the more polar 4‑amino derivatives, the 4‑isopropyl substitution pattern provides a balanced starting point for programmes targeting intracerebral PARP or kinase indications [1].

Solid‑Form Screening and Crystal Engineering of Phthalazinone Active Pharmaceutical Ingredients

Research groups focused on pre‑formulation and polymorph screening can exploit the single N–H donor of 6‑bromo‑4‑isopropylphthalazin‑1(2H)‑one to generate consistent hydrogen‑bonded crystal motifs. This property is absent in the 2‑alkylated analogs and offers a tractable system for studying structure‑property relationships in phthalazinone solid forms [1].

Synthetic Methodology Development for Sterically Hindered Phthalazinone Scaffolds

The steric demand of the 4‑isopropyl group provides a meaningful test substrate for developing new C–C and C–N bond‑forming reactions on phthalazinone cores. Because the 4‑isopropyl motif presents greater steric hindrance than 4‑methyl or 4‑H analogs, successful coupling protocols optimised on 6‑bromo‑4‑isopropylphthalazin‑1(2H)‑one are likely to be generalisable to a wider range of sterically encumbered heterocycles [1].

Quote Request

Request a Quote for 6-Bromo-4-isopropylphthalazin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.